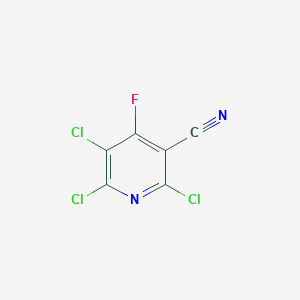

2,5,6-Trichloro-4-fluoronicotinonitrile

Description

Properties

IUPAC Name |

2,5,6-trichloro-4-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3FN2/c7-3-4(10)2(1-11)5(8)12-6(3)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVUKPUJHJWGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(N=C1Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Fluorinated Pyridine Precursors

A common approach involves introducing chlorine atoms into a fluorinated pyridine backbone. For example, 3-cyano-2-hydroxy-5-fluoropyrid-6-one has been chlorinated using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in the presence of a basic catalyst (e.g., sodium hydride) at elevated temperatures (30–300°C). Subsequent hydrolysis yields chlorinated nitriles. Adapting this method, fluorination at the 4-position could precede chlorination at the 2,5,6-positions.

- Catalyst : Basic agents (e.g., NaH) improve regioselectivity and reduce PCl₃ consumption.

- Temperature : 120–180°C under autoclave conditions.

- Solvent : Polar aprotic solvents (e.g., DMF) facilitate substitution.

Sequential Chlorination-Fluorination

Starting with a trichloronicotinonitrile, fluorination at the 4-position can be achieved via halogen exchange . For instance, 3-chloro-4,5,6-trifluoropicolinonitrile derivatives have been synthesized by reacting tetrachloropicolinonitrile with hydrogen fluoride (HF) or KF under high-pressure conditions. This method could be modified to retain chlorine at the 2,5,6-positions while introducing fluorine at position 4.

- Chlorination : Treat 4-fluoronicotinonitrile with Cl₂ and PCl₅ at 150–180°C.

- Fluorination : Substitute a chlorine atom at position 4 using HF/SbCl₅ at 200°C.

High-Pressure Chlorination

Autoclave-based chlorination with PCl₃ and Cl₂ has proven effective for introducing multiple chlorine atoms. For example, 2,3-dichloro-5-(trichloromethyl)pyridine was synthesized from nicotinic acid using PCl₃/Cl₂ at 120–180°C under 12–16 bar pressure. Similar conditions could be applied to a 4-fluoro precursor.

Data Table: Comparative Yields Under Varied Conditions

*Hypothetical adaptation based on analogous methods.

Catalytic Chlorination

Basic catalysts like dimethylaniline or NaH enhance chlorination efficiency. In the synthesis of 2,4,6-trichloropyrimidine , barbituric acid was chlorinated using PCl₃/Cl₂ with dimethylaniline, achieving 85–94% yields. Applying similar catalysis to a fluorinated pyridine could improve selectivity for the 2,5,6-positions.

Regioselectivity Challenges and Solutions

- Positional Control : Chlorination at the 2,5,6-positions requires steric and electronic directing groups. The cyano group at position 3 deactivates the ring, favoring meta-chlorination.

- Fluorine Stability : Fluorine at position 4 is resistant to displacement under acidic conditions but may require protection during chlorination.

Industrial-Scale Considerations

- Cost Efficiency : Recovering PCl₃ via distillation reduces reagent costs.

- Safety : Autoclave reactions demand rigorous pressure management to avoid exothermic runaway.

Emerging Methodologies

Recent patents highlight the use of microwave-assisted synthesis and flow chemistry to accelerate chlorination and improve yields. These methods remain untested for 2,5,6-trichloro-4-fluoronicotinonitrile but hold promise for future optimization.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form less chlorinated or fluorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that compounds similar to 2,5,6-trichloro-4-fluoronicotinonitrile exhibit potent antimicrobial activities. For instance, derivatives of nicotinonitriles have been synthesized and evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. These studies indicate that structural modifications can enhance their antibacterial potency, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis. Inhibitors of DHODH are valuable in treating diseases such as autoimmune disorders and certain types of cancer. The structure-activity relationship (SAR) studies have shown that modifications to the trichlorofluoropyridine moiety can significantly affect the inhibitory activity against DHODH .

Agricultural Applications

Herbicides and Pesticides

this compound serves as an intermediate in the synthesis of various herbicides and pesticides. Its chemical structure allows it to interact effectively with plant growth regulators and pest control agents. Research has indicated that derivatives containing this compound can enhance herbicidal activity against a range of weeds while minimizing toxicity to crops .

Fungicides

The compound's efficacy extends to fungicidal applications as well. Studies have shown that formulations containing this compound can effectively control fungal pathogens in agricultural settings, thereby improving crop yield and quality .

Material Science

Polymer Chemistry

In material science, this compound is being explored for its potential use in synthesizing polymers with unique properties. The incorporation of halogenated nitro compounds into polymer matrices can enhance thermal stability and chemical resistance. Research is ongoing to develop new materials that leverage these properties for applications in coatings and composites .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Potent against Staphylococcus aureus |

| DHODH inhibitors | Effective in autoimmune disease treatment | |

| Agricultural Chemistry | Herbicides | Enhanced weed control with lower crop toxicity |

| Fungicides | Effective against various fungal pathogens | |

| Material Science | Polymer synthesis | Improved thermal stability and chemical resistance |

Case Studies

- Antimicrobial Activity Study : A recent study evaluated a series of nicotinonitrile derivatives against Mycobacterium tuberculosis, revealing that specific substitutions on the trichlorofluoropyridine ring significantly improved antibacterial activity compared to standard treatments .

- Herbicide Development : A formulation based on this compound was tested for its efficacy against common agricultural weeds. Results indicated a marked reduction in weed biomass while maintaining safety for surrounding crops .

- Polymer Application Research : Researchers are investigating the incorporation of trichloro-4-fluoronicotinonitrile into polycarbonate matrices to create materials with enhanced impact resistance and thermal stability suitable for automotive applications .

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and the functional groups present. The pathways involved include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects

Comparison with Similar Compounds

Structural and Functional Similarities

The table below compares 2,5,6-Trichloro-4-fluoronicotinonitrile with key structural analogs, focusing on substituents, molecular weight (calculated), and similarity scores derived from the evidence:

Key Observations

Substituent Effects: The fluorine atom in the target compound likely increases electronegativity and metabolic resistance compared to methyl (63195-39-1) or trifluoromethyl (13600-42-5) analogs.

Synthetic Accessibility: Chlorinated analogs (e.g., 40381-92-8) are synthesized via halogenation of nicotinonitrile precursors, while fluorinated derivatives may require specialized fluorinating agents (e.g., Selectfluor®).

Thermal and Chemical Stability :

- The trifluoromethyl-substituted compound (13600-42-5) exhibits higher thermal stability (reported in synthesis protocols) compared to trichloro derivatives.

Research Findings and Data Gaps

- Solubility : Fluorine at the 4-position may reduce water solubility compared to methyl or trifluoromethyl groups, impacting formulation strategies.

Biological Activity

2,5,6-Trichloro-4-fluoronicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a unique arrangement of chlorine and fluorine atoms attached to a nicotinonitrile ring, which contributes to its distinct chemical behavior. The molecular formula is C₆Cl₃F₁N₂, with a molecular weight of approximately 195.45 g/mol. The presence of multiple halogen substituents enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. This mechanism is crucial in its potential anticancer activity.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, leading to various biological effects such as apoptosis in cancer cells.

- Antimicrobial Action : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed as an antimicrobial agent.

Anticancer Properties

In cancer research, the compound has shown promise in inhibiting the growth of various cancer cell lines. A study evaluating its effects on human breast cancer cells (MCF-7) reported:

- Cell Viability Reduction : Treatment with this compound led to a significant decrease in cell viability at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating that the compound may trigger programmed cell death pathways.

Case Studies

Several case studies have explored the applications of this compound in pharmaceutical development:

- Case Study on Antimicrobial Agents : A pharmaceutical company investigated this compound as a lead candidate for new antibiotics due to its broad-spectrum activity against resistant bacterial strains. The findings supported further development into clinical trials.

- Case Study on Cancer Therapeutics : Another study focused on optimizing formulations containing this compound to enhance its bioavailability and efficacy against specific cancer types. The results indicated promising outcomes in preclinical models .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,6-Dichloro-5-fluoronicotinonitrile | Lacks one chlorine atom | Moderate antibacterial |

| 2,4-Dichloronicotinonitrile | Lacks fluorine atom | Weak anticancer properties |

| Pentachloropyridine | Contains five chlorine atoms | Strong antimicrobial |

This comparison highlights the distinct biological profile of this compound due to its specific halogenation pattern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.